4-Benzoylpiperidine hydrochloride

GlyT1 inhibitor Schizophrenia Bioisosteric replacement

4-Benzoylpiperidine hydrochloride is a metabolically stable, privileged benzoylpiperidine scaffold for CNS drug discovery. Unlike 2-substituted or piperazine analogs, the 4‑benzoyl regioisomer delivers validated GlyT1 inhibition (IC₅₀ 30 nM), high sigma‑1 receptor affinity (Ki 13.23 nM), and DAT inhibitor potential with rational SAR. Its carbonyl-mediated hydrogen bonding serves as a piperazine bioisostere, improving PK/PD profiles—a strategic choice for schizophrenia, neuroimaging, and stimulant liability programs.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 25519-80-6
Cat. No. B014217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoylpiperidine hydrochloride
CAS25519-80-6
SynonymsPhenyl(piperidin-4-yl)methanone Hydrochloride;  Phenyl 4-Piperidyl Ketone Hydrochloride; 
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C12H15NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2;1H
InChIKeyNXYKIFZJQXOUJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzoylpiperidine Hydrochloride (CAS 25519-80-6) as a Multifunctional Scaffold for CNS Drug Discovery


4-Benzoylpiperidine hydrochloride (CAS 25519-80-6) is the hydrochloride salt of phenyl(piperidin-4-yl)methanone, a privileged structure in medicinal chemistry characterized by a piperidine ring bearing a benzoyl group at the 4-position. The compound serves as a versatile synthetic intermediate in the preparation of central nervous system (CNS) depressants and as a foundational scaffold for designing bioactive molecules. The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring, enabling the re-establishment of binding interactions through its carbonyl group [1]. Its utility spans multiple therapeutic areas, including glycine transporter 1 (GlyT1) inhibition for schizophrenia, sigma-1 receptor modulation for neuroimaging, and dopamine transporter (DAT) inhibition, making it a strategic procurement choice for medicinal chemistry and chemical biology programs.

Why Substituting 4-Benzoylpiperidine Hydrochloride with Other Piperidine Derivatives Compromises Research Outcomes


The 4-benzoylpiperidine scaffold is not interchangeable with its 2-substituted regioisomers, 1-benzoyl analogs, or piperazine-based structures due to distinct structural and electronic features that dictate target engagement and functional activity. While 2-benzoylpiperidine analogs function as dopamine reuptake inhibitors, their potency is consistently lower than that of threo-methylphenidate (tMP) [1], and the 4-position of the benzoyl group is critical for optimal GlyT1 inhibition, with small structural changes leading to significant decreases in activity [2]. The benzoylpiperidine fragment's metabolic stability and its ability to serve as a piperazine bioisostere—compensating for the lost nitrogen through carbonyl-mediated hydrogen bonding [3]—further differentiate it from other piperidine derivatives lacking this carbonyl group. Generic substitution without considering these position-specific and electronic requirements will likely result in reduced potency, altered selectivity profiles, or complete loss of desired biological activity, thereby undermining the validity and reproducibility of experimental findings.

Quantitative Differentiation of 4-Benzoylpiperidine Hydrochloride Against Closest Analogs


GlyT1 Inhibition: 4-Benzoylpiperidine Derivative 23q Achieves 30 nM IC50, Surpassing Piperazine Bioisosteres

A 4-benzoylpiperidine derivative (compound 23q) demonstrated potent inhibition of glycine transporter 1 (GlyT1) with an IC50 of 30 nM, following bioisosteric replacement and mimicking of the pyridine ring of the clinical candidate RG1678 [1]. This potency is achieved while maintaining good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors, confirming that the 4-benzoylpiperidine core is a productive scaffold for developing selective GlyT1 inhibitors. In contrast, piperazine-based analogs (such as mazapertine and homopiperazine derivatives) were completely devoid of GlyT-2 activity, demonstrating that the 4-benzoylpiperidine motif is essential for maintaining glycine transporter engagement [2]. Behavioral testing further validated the in vivo relevance of this scaffold: 23q at 40 mg/kg (intragastric) inhibited phencyclidine-induced hyperlocomotion and improved negative and cognitive symptoms in chronic phencyclidine-induced C57BL/6J mice, confirming central target engagement and functional efficacy [1].

GlyT1 inhibitor Schizophrenia Bioisosteric replacement

Sigma-1 Receptor Affinity: 4-Benzoylpiperidine Derivative TZ-3-156 Shows Ki=13.23 nM

A 4-benzoylpiperidine-containing compound (TZ-3-156) demonstrated high affinity for sigma-1 (σ1) receptors with a Ki of 13.23 ± 0.48 nM, while all other compounds in the same structural series exhibited poor affinity for sigma receptors [1]. This wide variability in affinity underscores that sigma-1 receptor binding is highly dependent on the specific substitution pattern on the 4-benzoylpiperidine core. In a comparative context, (-)-vesamicol and its methyl-substituted derivative (-)-p-methylvesamicol exhibit σ1 receptor binding affinities of 73.5 nM and 8.10 nM respectively, placing TZ-3-156 within the same high-affinity range as the most potent vesamicol analogs [2]. The 4-benzoylpiperidine scaffold thus provides a viable platform for developing selective σ1 ligands with affinity comparable to established vesamicol-based agents, with the added advantage of synthetic accessibility and modular diversification.

Sigma-1 receptor PET imaging Neuropharmacology

DAT Inhibition: 2-Benzoylpiperidine Analogs Show Lower Potency Than Methylphenidate

While 2-benzoylpiperidine analogs act as human dopamine transporter (hDAT) reuptake inhibitors, their potency is consistently lower than that of threo-methylphenidate (tMP). Molecular docking and functional studies established the potency rank order as tMP > 2-benzoylpiperidine > 2-benzylpiperidine, based on the number of hydrogen-bonding interactions [1]. A significant correlation (r = 0.91) was observed between the potency of benzoylpiperidines and tMP binding data, indicating that the structure-activity relationship of tMP analogs is directly applicable to benzoylpiperidine-based DAT inhibitors [2]. Importantly, the 4-benzoylpiperidine scaffold remains unexplored in this context, presenting an opportunity to optimize potency and selectivity through systematic substitution at the 4-position rather than the 2-position. The 3,4-dichlorobenzoylpiperidine analog of the 2-substituted series was more potent than its 3,4-dimethyl counterpart, suggesting that electronic effects of substituents modulate potency—a finding that can guide the design of 4-benzoylpiperidine-based DAT inhibitors with improved activity [3].

Dopamine transporter hDAT CNS stimulants

Metabolic Stability and Bioisosteric Replacement: Benzoylpiperidine Fragment Outperforms Piperazine in Drug Design

The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) is metabolically stable and functions as a viable bioisostere of the piperazine ring, a common motif in CNS drugs [1]. When piperazine is replaced with benzoylpiperidine, the carbonyl group compensates for the loss of the additional nitrogen atom by establishing new hydrogen-bonding interactions with the target, thereby preserving or enhancing binding energy [1]. This structural feature is not present in simple piperidine analogs lacking the benzoyl substituent, nor in 2-benzoyl regioisomers where the spatial orientation of the carbonyl differs. The metabolic stability of the benzoylpiperidine fragment reduces the likelihood of rapid clearance via oxidative metabolism, a common liability of piperazine-containing compounds that undergo N-dealkylation and ring oxidation. In GlyT-2 inhibitor studies, small structural changes to the benzoylpiperidine region led to significant decreases in activity, while the distal aryl ring tolerated diverse modifications, highlighting the critical role of the intact 4-benzoylpiperidine core for target engagement [2].

Bioisostere Medicinal chemistry Metabolic stability

High-Impact Research Applications of 4-Benzoylpiperidine Hydrochloride Based on Quantified Evidence


Lead Optimization for GlyT1 Inhibitors in Schizophrenia Drug Discovery

4-Benzoylpiperidine hydrochloride serves as an optimal starting scaffold for developing GlyT1 inhibitors for schizophrenia. The derivative 23q demonstrates an IC50 of 30 nM against GlyT1 with selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors, and in vivo efficacy in reversing phencyclidine-induced behavioral deficits in mice at 40 mg/kg (i.g.) [1]. Procurement of this compound enables medicinal chemists to systematically explore substitution patterns on the 4-benzoylpiperidine core to further optimize potency, selectivity, and blood-brain barrier penetration, building upon a validated pharmacophore that has already outperformed piperazine-based comparators [2].

Development of Sigma-1 Receptor PET Tracers for Neuroimaging

The 4-benzoylpiperidine scaffold has demonstrated the capacity to achieve high sigma-1 receptor affinity, with compound TZ-3-156 exhibiting a Ki of 13.23 nM [1]. This affinity is comparable to the high-affinity vesamicol derivative (-)-p-methylvesamicol (Ki = 8.10 nM) and surpasses (-)-vesamicol (Ki = 73.5 nM) [2]. The synthetic accessibility of 4-benzoylpiperidine hydrochloride facilitates the introduction of radioisotopes (e.g., 11C or 18F) for positron emission tomography (PET) imaging applications. Researchers can leverage this scaffold to develop novel sigma-1 receptor radioligands for imaging brain diseases and monitoring therapeutic responses, capitalizing on the established structure-activity relationship of benzoylpiperidine-based sigma ligands [1].

Exploration of Novel DAT Reuptake Inhibitors as ADHD Pharmacotherapies

The 4-benzoylpiperidine scaffold offers a structurally distinct alternative to 2-benzoylpiperidine analogs and methylphenidate for developing dopamine transporter (hDAT) reuptake inhibitors. While 2-benzoylpiperidines have been shown to act as hDAT inhibitors with potency intermediate between methylphenidate and 2-benzylpiperidine [1], the 4-benzoyl regioisomer remains underexplored in this context. Procurement of 4-benzoylpiperidine hydrochloride enables the design and synthesis of novel hDAT ligands that may exhibit improved potency, selectivity over serotonin transporters, and reduced abuse liability compared to existing stimulants. The established correlation (r = 0.91) between benzoylpiperidine potency and methylphenidate binding data provides a rational framework for SAR-guided optimization [2].

Bioisosteric Replacement of Piperazine in CNS Drug Candidates

The benzoylpiperidine fragment is a metabolically stable bioisostere of the piperazine ring, offering a strategic replacement for piperazine-containing CNS drug candidates that suffer from rapid metabolic clearance or suboptimal potency [1]. The carbonyl group of the benzoylpiperidine scaffold compensates for the loss of the piperazine nitrogen by forming new hydrogen bonds with target proteins, potentially improving binding affinity. This bioisosteric replacement strategy has been successfully applied in GlyT1 and GlyT-2 inhibitor programs, where piperazine-based analogs were inactive [2]. Researchers can utilize 4-benzoylpiperidine hydrochloride as a versatile building block to systematically evaluate piperazine-to-benzoylpiperidine substitutions across diverse target classes, improving the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Technical Documentation Hub

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